Cas no 69425-13-4 (Methanone,[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thienyl-)

Methanone,[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thienyl- structure
69425-13-4 structure
Product Name:Methanone,[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thienyl-
CAS No:69425-13-4
MF:C19H24O2S
MW:316.457664489746
CID:506074
PubChem ID:71751
Update Time:2025-04-19

Methanone,[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thienyl- Chemical and Physical Properties

Names and Identifiers

    • Methanone,[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thienyl-
    • (3,5-ditert-butyl-4-hydroxyphenyl)-thiophen-2-ylmethanone
    • (3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)-2-thienylmethanone
    • (3,5-di-tert-butyl-4-hydroxy-phenyl)-thiophen-2-yl-methanone
    • 2,6-di-tert-butyl-4-(2'-thenoyl)phenol
    • BRN 3620438
    • Prifelona [INN-Spanish]
    • Prifelone
    • Prifelonum [INN-Latin]
    • R 830
    • R-830
    • R-830T
    • S-16820
    • PRIFELONE [INN]
    • Butafen
    • SCHEMBL42678
    • 3,5-Di-tert-butyl-4-hydroxyphenyl 2-thienyl ketone
    • (3,5-di-tert-butyl-4-hydroxyphenyl)(thiophen-2-yl)methanone
    • Methanone, (3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-2-thienyl-
    • NS00126209
    • Prifelonum
    • Q27247599
    • 0414BW860U
    • CHEBI:188541
    • 2,6-di-t-butyl-4-(2'-thenoyl)phenol
    • R 830; R 830 (antiinflammatory); R 830T; S 16820
    • DTXSID90219583
    • CHEMBL8846
    • 5-18-02-00065 (Beilstein Handbook Reference)
    • BDBM50012780
    • Prifelone [USAN:INN]
    • AKOS040747304
    • D05609
    • 69425-13-4
    • Prifelone (USAN/INN)
    • UNII-0414BW860U
    • PRIFELONE [USAN]
    • HY-106514
    • Prifelona
    • CS-0025964
    • Inchi: 1S/C19H24O2S/c1-18(2,3)13-10-12(16(20)15-8-7-9-22-15)11-14(17(13)21)19(4,5)6/h7-11,21H,1-6H3
    • InChI Key: WAAVMZLJRXYRMA-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(C1C=C(C(=C(C=1)C(C)(C)C)O)C(C)(C)C)=O

Computed Properties

  • Exact Mass: 316.14982
  • Monoisotopic Mass: 316.14970118g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.5Ų
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 6.3

Experimental Properties

  • PSA: 37.3
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